Apioglycyrrhizin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

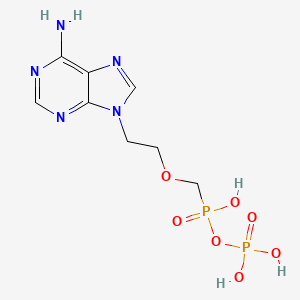

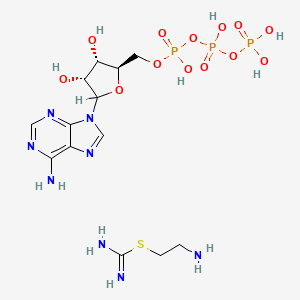

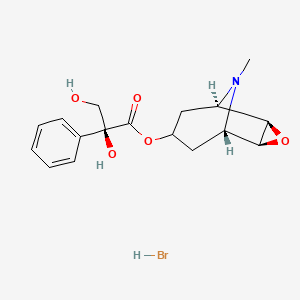

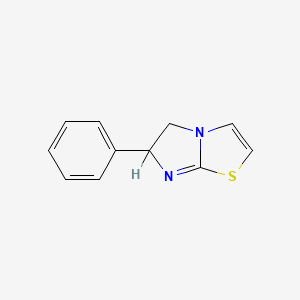

Apioglycyrrhizin is a triterpene saponin that is found in the Glycyrrhiza genus, commonly known as licorice . It contains an apiofuranose residue .

Synthesis Analysis

The synthesis of this compound involves the Glycyrrhiza glabra plant, which produces various triterpene saponins such as glycyrrhizin. Beta-amyrin 11-oxidase (CYP88D6) plays a key role in the pathway of glycyrrhizin production and converts an intermediate beta-amyrin compound to glycyrrhizin .Molecular Structure Analysis

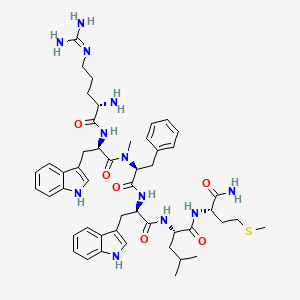

This compound has the chemical formula C41H62O14, with an exact mass of 778.41 and a molecular weight of 778.930 .Chemical Reactions Analysis

Triterpene saponins in Glycyrrhiza are linked to sugar groups at C-3; the glycoside bound to C-3 of the aglycon possesses the β-configuration . Glycyrrhizin, a major component of licorice, is epimerizable under reflux in aqueous alkali solution to afford 18α-glycyrrhizin, which is formed as a more thermodynamically stable isomer in the product mixture .Physical and Chemical Properties Analysis

This compound is a triterpene saponin, which means it contains a nonpolar sapogenin and a water-soluble side chain. This amphiphilic nature allows it to form micelles, making solubilization possible .Wissenschaftliche Forschungsanwendungen

1. Neuroprotective Effects

Apioglycyrrhizin has shown promise in neuroprotection. It inhibits high mobility group box 1 (HMGB1), a protein with pro-inflammatory activity linked to neurological disorders. This inhibition can modulate various conditions such as traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The neuroprotective effects are attributed to reduced neuronal damage and downregulation of inflammatory cytokines (Paudel et al., 2020).

2. Antiviral Properties

This compound exhibits significant antiviral properties. It has been effective against a range of viruses including HIV, hepatitis B and C, and respiratory viruses. Studies have shown that it can reduce hepatocellular damage in chronic hepatitis B and C, as well as decrease the risk of hepatocellular carcinoma. Its antiviral effects extend to herpes simplex virus, influenza A virus, and even potential activity against SARS coronavirus (Fiore et al., 2007), (Ito et al., 1987).

3. Hepatoprotective Effects

This compound is known for its hepatoprotective properties. It is used in the treatment of chronic hepatitis, improving liver function and suppressing liver disease progression. It modifies intracellular transport and affects the secretion and processing of hepatitis B surface antigen, thereby impacting the disease progression in hepatitis B (Sato et al., 1996).

4. Anti-Inflammatory and Immunomodulatory Effects

This compound has shown anti-inflammatory and immunomodulatory effects. It can attenuate inflammatory responses by interfering with membrane-dependent receptor signaling and inhibiting the activation of nuclear factor kappaB and mitogen-activated protein kinase pathways. These properties make it potentially useful in treating inflammatory diseases and conditions involving immune dysregulation (Schröfelbauer et al., 2009).

5. Dermatological Applications

This compound has been evaluated for its effectiveness in dermatological applications, particularly in treating conditions like atopic dermatitis. Topical preparations containing licorice extract, standardized based on Glycyrrhizinic acid, have shown effectiveness in reducing symptoms like erythema, oedema, and itching associated with atopic dermatitis (Saeedi et al., 2003).

Wirkmechanismus

Eigenschaften

CAS-Nummer |

121709-66-8 |

|---|---|

Molekularformel |

C41H62O14 |

Molekulargewicht |

778.9 g/mol |

IUPAC-Name |

6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C41H62O14/c1-35(2)23-8-11-40(7)29(22(43)16-20-21-17-37(4,34(49)50)13-12-36(21,3)14-15-39(20,40)6)38(23,5)10-9-24(35)53-32-28(26(45)25(44)27(54-32)31(47)48)55-33-30(46)41(51,18-42)19-52-33/h16,21,23-30,32-33,42,44-46,51H,8-15,17-19H2,1-7H3,(H,47,48)(H,49,50) |

InChI-Schlüssel |

RETHOWGCGNZYSL-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(CO5)(CO)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(CO5)(CO)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-O-(beta-D-apiofuranosyl(1-2)-beta-D-glucuronopyranosyl)glycyrrhetic acid apioglycyrrhizin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride](/img/structure/B1665517.png)